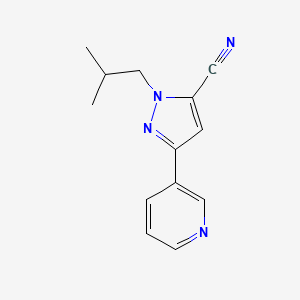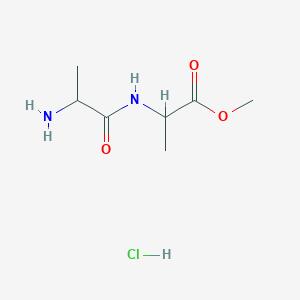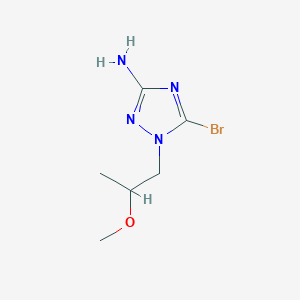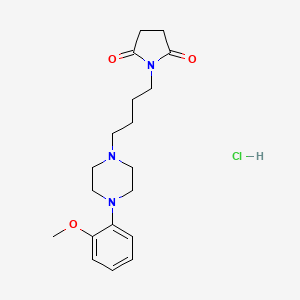![molecular formula C12H14FNO2 B13319096 (4S)-4-[(3-fluorophenyl)methyl]-L-Proline CAS No. 688007-58-1](/img/structure/B13319096.png)
(4S)-4-[(3-fluorophenyl)methyl]-L-Proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-4-[(3-fluorophenyl)methyl]-L-Proline is a chiral amino acid derivative that features a fluorinated aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4S)-4-[(3-fluorophenyl)methyl]-L-Proline typically involves the following steps:
Starting Material: The synthesis begins with L-Proline.
Fluorination: Introduction of the fluorine atom to the aromatic ring is achieved through electrophilic aromatic substitution using a fluorinating agent such as Selectfluor.
Coupling Reaction: The fluorinated aromatic ring is then coupled with the proline derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The process is optimized for cost-effectiveness and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the proline ring.
Reduction: Reduction reactions can be performed on the fluorinated aromatic ring.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution can be achieved using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
(4S)-4-[(3-fluorophenyl)methyl]-L-Proline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein-protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of (4S)-4-[(3-fluorophenyl)methyl]-L-Proline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The compound may inhibit enzyme activity or disrupt protein-protein interactions, leading to its observed biological effects .
Comparación Con Compuestos Similares
4,4’-Difluorobenzophenone: Used in high-performance polymers.
4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole: A dual inhibitor of human P-glycoprotein and Staphylococcus aureus Nor A efflux pump.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Studied for its binding affinity to human estrogen alpha receptor.
Uniqueness: (4S)-4-[(3-fluorophenyl)methyl]-L-Proline is unique due to its chiral nature and the presence of a fluorinated aromatic ring, which enhances its chemical stability and biological activity compared to similar compounds.
Propiedades
Número CAS |
688007-58-1 |
|---|---|
Fórmula molecular |
C12H14FNO2 |
Peso molecular |
223.24 g/mol |
Nombre IUPAC |
(2S,4S)-4-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H14FNO2/c13-10-3-1-2-8(5-10)4-9-6-11(12(15)16)14-7-9/h1-3,5,9,11,14H,4,6-7H2,(H,15,16)/t9-,11-/m0/s1 |
Clave InChI |
RGFRGRZSMVXTLF-ONGXEEELSA-N |
SMILES isomérico |
C1[C@@H](CN[C@@H]1C(=O)O)CC2=CC(=CC=C2)F |
SMILES canónico |
C1C(CNC1C(=O)O)CC2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Rel-((1R,5S)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutan]-1-yl)methanamine](/img/structure/B13319015.png)
![N-[2-chloro-5-(morpholine-4-sulfonyl)phenyl]-2-{[(2-methoxyphenyl)methyl]amino}acetamide](/img/structure/B13319018.png)


![1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclohexane](/img/structure/B13319026.png)



![N'-Hydroxy-2-(1-[(methylsulfanyl)methyl]cyclopropyl)ethanimidamide](/img/structure/B13319042.png)


![4-Bromobenzo[b]thiophen-5-amine](/img/structure/B13319069.png)


